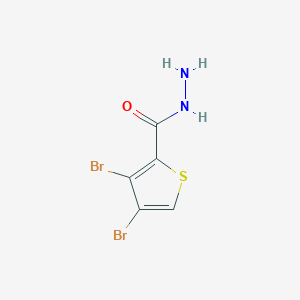

3,4-Dibromothiophene-2-carbohydrazide

Description

Significance of Thiophene (B33073) and Hydrazide Moieties in Organic and Medicinal Chemistry

The foundational importance of 3,4-Dibromothiophene-2-carbohydrazide stems from the well-established roles of its core components: the thiophene ring and the hydrazide group.

The thiophene nucleus, a five-membered, sulfur-containing heteroaromatic ring, is a prominent scaffold in medicinal chemistry. researchgate.netnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This has led to the development of numerous thiophene-containing drugs with a wide array of therapeutic applications. Thiophene derivatives have demonstrated a vast range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities. researchgate.netnih.govnih.govcognizancejournal.com The sulfur atom in the ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov Beyond medicine, thiophenes are crucial building blocks in materials science, used in the creation of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors. nih.gov

The hydrazide functional group (-CONHNH2) is another cornerstone of medicinal chemistry, recognized for its role in creating compounds with a broad spectrum of biological activities. mdpi.comrjptonline.org Hydrazides are key intermediates in the synthesis of various heterocyclic systems like oxadiazoles, pyrazoles, and triazoles. mdpi.comrjptonline.org The hydrazide-hydrazone moiety (-CO-NH-N=C) is a feature of several established chemotherapeutic agents. nih.gov Molecules incorporating this group are investigated for their antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular potential. mdpi.comresearchgate.net The reactivity of the hydrazide group, particularly its ability to react with aldehydes and ketones to form stable hydrazones (Schiff bases), makes it a powerful tool for synthetic chemists. smolecule.comresearchgate.net

| Moiety | Key Structural Feature | Significance in Medicinal Chemistry | Role in Organic Synthesis |

|---|---|---|---|

| Thiophene | Five-membered sulfur-containing aromatic ring | Bioisostere of benzene; scaffold for drugs with antimicrobial, anticancer, anti-inflammatory properties. researchgate.netnih.govwikipedia.org | Versatile building block for pharmaceuticals and organic materials. wikipedia.orgnih.gov |

| Hydrazide | -CONHNH₂ functional group | Found in drugs with antitubercular, antimicrobial, and anticancer activities. nih.govresearchgate.net | Precursor for synthesizing heterocycles (e.g., oxadiazoles, pyrazoles) and forming hydrazones. mdpi.comrjptonline.org |

Overview of Dihalogenated Thiophene Scaffolds in Synthetic Chemistry

Dihalogenated thiophenes are highly valuable intermediates in organic synthesis. The presence of two halogen atoms, such as bromine, on the thiophene ring provides two reactive sites for further functionalization. These halogens act as versatile handles for a variety of chemical transformations, most notably in cross-coupling reactions.

For instance, dihalogenated thiophenes are common starting materials in widely used reactions like the Suzuki and Stille couplings. mdpi.com In these reactions, the bromine atoms can be selectively replaced by coupling with organoboron or organotin reagents, respectively, to form new carbon-carbon bonds. mdpi.com This capability allows for the construction of complex molecular frameworks, such as oligothiophenes and other conjugated systems used in electronic materials. mdpi.com The reactivity of the bromine atoms as leaving groups also permits nucleophilic substitution reactions, further expanding the synthetic possibilities. smolecule.com The ability to functionalize the thiophene core in a controlled, stepwise manner makes dihalogenated thiophenes indispensable building blocks for creating libraries of compounds for drug discovery and materials science research.

Research Trajectory of this compound within Heterocyclic Compound Studies

While extensive literature on this compound itself is emerging, its research trajectory can be inferred from studies on analogous compounds and the known reactivity of its functional groups. The primary path of investigation involves utilizing it as a synthon for creating more elaborate molecules, particularly Schiff bases and other heterocyclic derivatives, for subsequent biological evaluation.

The carbohydrazide (B1668358) moiety is readily reacted with various aldehydes or ketones to form hydrazones, also known as Schiff bases. smolecule.com Research on related bromo-thiophene carbohydrazides confirms this approach. For example, studies have shown the synthesis of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, where the carbohydrazide was condensed with different substituted benzaldehydes. researchgate.net These resulting Schiff bases were then screened for antimicrobial activity, with many showing moderate to good efficacy. researchgate.net Similarly, N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide was synthesized by reacting thiophene-2-carbohydrazide (B147627) with 4-bromobenzaldehyde. nih.gov

This established methodology suggests that the primary research application of this compound is as a molecular scaffold. Researchers can synthesize a diverse library of derivatives by:

Condensing the carbohydrazide with a wide range of aldehydes and ketones to produce a series of novel Schiff bases.

Utilizing the bromine atoms as reactive sites for cross-coupling reactions to attach other aromatic or heterocyclic rings.

Employing the hydrazide group as a precursor to form other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.

These new, more complex molecules are then typically subjected to biological screening to explore their potential as antimicrobial, anticancer, or anti-inflammatory agents, leveraging the combined pharmacological potential of the thiophene, hydrazone, and other incorporated moieties. smolecule.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

1399659-27-8 |

|---|---|

Molecular Formula |

C5H4Br2N2OS |

Molecular Weight |

299.97 g/mol |

IUPAC Name |

3,4-dibromothiophene-2-carbohydrazide |

InChI |

InChI=1S/C5H4Br2N2OS/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10) |

InChI Key |

UAPWTZORSFSIJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)NN)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3,4 Dibromothiophene 2 Carbohydrazide

Nucleophilic Substitution Reactions on the Bromothiophene Ring

Direct nucleophilic aromatic substitution (SNAr) on the bromothiophene ring is generally challenging due to the electron-rich nature of the thiophene (B33073) heterocycle. However, the presence of the electron-withdrawing 2-carbohydrazide group and the two bromine atoms allows for substitution reactions to occur, typically through organometallic intermediates.

Achieving regioselective substitution on the 3,4-dibromothiophene (B32776) ring requires specific strategies to control which bromine atom is replaced. The primary methods involve directed metalation and metal-halogen exchange.

Directed Ortho-Metalation (DoM): The amide functionality within the carbohydrazide (B1668358) group at the C2 position can act as a directed metalation group (DMG). In the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), deprotonation is likely to occur at the adjacent C3 position, which is activated by the DMG. However, the most acidic proton on a thiophene ring is typically in an α-position (C5). Therefore, competitive deprotonation at the C5 position is also possible. Subsequent reaction with an electrophile would lead to substitution at the lithiated site.

Metal-Halogen Exchange: A more common approach for substituting aryl halides is metal-halogen exchange. Treatment with an organolithium reagent (e.g., n-BuLi) at low temperatures can selectively replace one of the bromine atoms with lithium. The resulting lithiated thiophene is a potent nucleophile that can react with a wide range of electrophiles. The regioselectivity of this exchange depends on the relative reactivity of the C3 and C4 bromine atoms.

Halogen Dance Reaction: Under certain basic conditions, particularly with amide bases like LDA, a phenomenon known as the halogen dance can occur. ias.ac.inresearchgate.netic.ac.uk This involves a series of deprotonation and metal-halogen exchange steps that can lead to the migration of the bromine and/or the metal atom around the ring, potentially resulting in a mixture of isomers. ias.ac.inimperial.ac.uk The driving force is the formation of the most thermodynamically stable organometallic intermediate. ic.ac.uk For 3,4-dibromothiophene, this can complicate regioselective synthesis, as it may act as a thermodynamic sink in the reaction cycle. ias.ac.in

In 3,4-dibromothiophene-2-carbohydrazide, both bromine atoms are at β-positions of the thiophene ring. The reactivity of these bromines in substitution reactions is influenced by the electronic effect of the C2-carbohydrazide group.

Electronic Effects: The carbohydrazide group is electron-withdrawing, which can influence the adjacent C3-Br bond. In metal-halogen exchange reactions, the C3 position is electronically activated, potentially making the C3-Br more susceptible to exchange with an organolithium reagent compared to the C4-Br.

Steric Hindrance: The C3-Br is sterically more hindered due to its proximity to the C2-substituent, which could favor reactions at the less hindered C4 position.

Precedent in Similar Systems: In related substituted bromothiophenes, regioselectivity can be controlled by the choice of base and reaction conditions. mdpi.com For instance, amide-directed lithiation of N-phenyl-5-propylthiophene-2-carboxamide leads to formylation at the C3 position, demonstrating the directing power of the amide group. mdpi.com Similarly, studies on the reduction of polybrominated thiophenes have shown that α-bromines are generally more labile than β-bromines, though the presence of other substituents can alter this reactivity pattern. scispace.com

Ultimately, achieving selective substitution at either the C3 or C4 position requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to favor one reaction pathway over others.

Transformations of the Carbohydrazide Functional Group

The carbohydrazide moiety, -CONHNH₂, is a highly versatile functional group that serves as a cornerstone for building a variety of heterocyclic derivatives. olemiss.edu It contains two nucleophilic nitrogen atoms, allowing for a broad range of condensation and cyclization reactions.

The terminal primary amine (-NH₂) of the carbohydrazide group readily undergoes condensation with aldehydes and ketones to form stable hydrazones, which are a subclass of Schiff bases. This reaction is typically carried out in a protic solvent like ethanol (B145695), often with a catalytic amount of acid. These derivatives are of significant interest in medicinal chemistry.

The general reaction is as follows: this compound + R-CHO/R₂CO → 3,4-Dibromo-N'-(alkylidene/arylidene)thiophene-2-carbohydrazide

Table 1: Examples of Hydrazone/Schiff Base Derivatives from Thiophene Carbohydrazides

| Starting Aldehyde/Ketone | Resulting Derivative Structure | Reaction Conditions | Reference |

| Thiophene-2-carboxaldehyde | N'-(thiophen-2-ylmethylene)thiophene-2-carbohydrazide | Ethanol, H₂SO₄ (cat.) | bldpharm.com |

| Substituted Anilines (via aldehyde) | 2-thiophenylidine substituted anilines | Ethanol, H₂SO₄ (cat.) | bldpharm.comnih.gov |

| Various aromatic aldehydes | N-aryllidenequinoline-3-carbohydrazides | Ethanol, reflux | nih.gov |

The carbohydrazide functional group is a key precursor for synthesizing five-membered heterocyclic rings through intramolecular cyclization reactions.

1,2,4-Triazoles: A common route to 4-substituted-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves a two-step process. First, the carbohydrazide is reacted with an isothiocyanate (R-NCS) to form an N-substituted-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide intermediate. Subsequent intramolecular cyclization, typically induced by heating in an aqueous basic solution (e.g., NaOH), yields the triazole ring. lookchem.commdpi.comnih.gov

Table 2: Synthesis of 1,2,4-Triazole Derivatives

| Reagent 1 | Intermediate | Reagent 2 (Cyclization) | Product | Yield | Reference |

| Haloaryl isothiocyanate | N-aryl-2-(bromothiophene-2-carbonyl)hydrazine-1-carbothioamide | 10% aq. NaOH, heat | 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Good | nih.gov |

| Benzoylthiosemicarbazide | - | 20% NaOH, heat | 5-Phenyl-1,2,4-triazole-3-thione | 84% | lookchem.com |

| Thiocarbohydrazide | - | Carboxylic acids, heat (160-170°C) | 5-substituted 4-amino-3-mercapto-1,2,4-triazoles | 71-96% | nih.gov |

1,3,4-Oxadiazoles: These heterocycles can be synthesized from carbohydrazides through several methods. A widely used approach is the cyclodehydration of N,N'-diacylhydrazine intermediates. The carbohydrazide is first acylated with a carboxylic acid, acid chloride, or anhydride (B1165640), and the resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. organic-chemistry.orgnih.gov This method leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

| Reagent(s) | Cyclizing Agent | Product Type | General Yield | Reference |

| Aryl hydrazide, β-benzoyl propionic acid | POCl₃ | 1-(Aryl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one | - | nih.gov |

| Carbohydrazide | POCl₃, reflux | 5-substituted-1,3,4-oxadiazole | 50% | organic-chemistry.org |

| Acylhydrazones | I₂ / K₂CO₃ | 2,5-disubstituted-1,3,4-oxadiazoles | Good | researchgate.net |

Pyrazoles: Pyrazole (B372694) rings can be formed by the condensation of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov This synthetic route is a variation of the Knorr pyrazole synthesis.

Table 4: Synthesis of Pyrazole Derivatives

| Reagent | Reaction Conditions | Product Type | General Yield | Reference |

| 1,3-Diketones | Acid medium, N,N-dimethylacetamide | 1,3,5-trisubstituted pyrazoles | Good | nih.gov |

| Hydrazine (B178648), Ketone, Diethyl oxalate | Cyclocondensation | 1,3,4,5-Substituted pyrazole | 60-66% | nih.gov |

| Pyrazolo[3,4-d]1,3-oxazin-4-one | Hydrazine hydrate (B1144303) | Pyrazole-4-carbohydrazide | 70-90% |

Oxidation Reactions of the Thiophene Moiety

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding a sulfoxide (B87167) (S-oxide) and subsequently a sulfone (S,S-dioxide). This transformation alters the electronic properties of the thiophene ring, converting it from an electron-rich aromatic system to an electron-poor diene-like structure, which can be useful in cycloaddition reactions.

The oxidation of 3,4-dibromothiophene specifically has been studied. Depending on the reaction conditions, the thiophene can be oxidized to the corresponding sulfone. However, the intermediate sulfoxide can be highly reactive and may undergo dimerization. Modulating the oxidation conditions is key to isolating the desired thiophene S,S-dioxide. [11 from first search] The presence of the electron-withdrawing carbohydrazide group at the C2 position would likely increase the oxidation potential of the thiophene ring, making the reaction more challenging compared to the unsubstituted parent heterocycle. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst.

Palladium-Catalyzed Cross-Coupling and Functionalization

The presence of two bromine atoms on the thiophene ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the 2-carbohydrazide group, can potentially allow for selective functionalization.

Direct (hetero)arylation is a highly efficient method for forming biaryl and heterobiaryl linkages, proceeding through a C-H activation pathway and avoiding the need for pre-functionalized organometallic reagents. In the context of this compound, the bromine atoms serve as handles for coupling with a wide array of (hetero)aryl partners.

While specific studies on the direct arylation of this compound are not extensively documented, the general principles of reactivity for brominated thiophenes are well-established. The bromine at the 3-position is typically more reactive than the one at the 4-position in Suzuki and Stille couplings due to the electronic influence of the sulfur atom. However, the presence of the 2-carbohydrazide group, a potential directing group, could alter this selectivity. The reaction would likely proceed by oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to afford the desired product.

A general representation of a direct arylation reaction is shown below:

Scheme 1: General Scheme for Palladium-Catalyzed Direct Arylation of a Dibromothiophene Derivative

Key to the success of these transformations is the careful selection of the catalyst system, including the palladium source, ligands, and base. The table below summarizes typical conditions that could be adapted for the direct arylation of this compound based on known procedures for related bromothiophenes.

| Parameter | Typical Conditions for Direct Arylation of Bromothiophenes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Phosphine ligands (e.g., P(o-tol)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, KOAc |

| Solvent | Toluene, Dioxane, DMF |

| Coupling Partner | Arylboronic acids, aryl stannanes, aryl zinc reagents |

The carbohydrazide moiety could potentially coordinate to the palladium center, influencing the regioselectivity of the coupling. This directing group effect might favor functionalization at the adjacent 3-position.

Dibrominated thiophenes are fundamental monomers for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics. While direct reports on the use of this compound in polymerization are scarce, its structure suggests it could be a valuable monomer. Polythiophenes are typically synthesized via Kumada, Stille, or Suzuki polycondensation reactions.

The polymerization of a monomer like this compound would likely proceed through a step-growth mechanism, where the dibromo functionality allows for the iterative formation of polymer chains. The resulting polymer would feature a polythiophene backbone with pendant carbohydrazide groups. These functional groups could impart unique properties to the polymer, such as improved solubility, altered electronic characteristics, or the ability to participate in post-polymerization modifications like hydrogen bonding.

A hypothetical polymerization reaction is depicted below:

Scheme 2: Hypothetical Polycondensation of a 3,4-Dibromothiophene Derivative

The properties of the resulting polymer would be highly dependent on the polymerization conditions and the nature of the comonomer, if any. The regioregularity of the polymer chain, which significantly impacts its electronic and optical properties, would be a critical factor to control during the synthesis.

Halogen Dance Reactions and Mechanistic Investigations in Bromothiophene Systems

Halogen dance (HD) reactions are base-catalyzed isomerizations where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. ias.ac.in This fascinating transformation has been observed in various bromothiophene systems and is of significant synthetic utility, allowing for the preparation of thiophene derivatives that are otherwise difficult to access. ias.ac.inresearchgate.net

The mechanism of the halogen dance typically involves deprotonation of the thiophene ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. nih.govwhiterose.ac.uk This is followed by a series of halogen and proton transfers that can lead to a mixture of regioisomeric bromothiophenes. ias.ac.in Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the complex mechanistic pathways of these reactions. ias.ac.inwhiterose.ac.ukbenthamdirect.com These studies have proposed the involvement of bromo-bridged transition states in both isomerization and disproportionation pathways. ias.ac.in

For a substrate like this compound, the carbohydrazide group is expected to play a crucial role in directing the initial deprotonation. Amide and ester groups are known to act as directing groups in the lithiation of bromothiophenes, favoring deprotonation at the adjacent position. nih.govacs.org Therefore, in the presence of LDA, deprotonation would likely occur at the 5-position of the thiophene ring.

The subsequent migration of a bromine atom would be influenced by the relative stability of the resulting intermediates. Studies on dibromothiophenes have shown that the thermodynamic stability of the isomers plays a key role in the final product distribution. ias.ac.in For instance, 3,4-dibromothiophene has been identified as a thermodynamically stable isomer that can act as a sink in the halogen dance reaction cycle. ias.ac.in

The outcome of a halogen dance reaction is highly dependent on several factors, as summarized in the table below.

| Factor | Influence on Halogen Dance Reaction |

| Base | Strong, non-nucleophilic bases like LDA are typically used to initiate the deprotonation. nih.gov Catalytic amounts of potassium hexamethyldisilazide (KHMDS) have been shown to dramatically enhance the reaction rate. nih.gov |

| Directing Groups | Functional groups like amides, esters, and oxazolines can direct the initial lithiation to a specific position, controlling the regioselectivity of the reaction. nih.govacs.org |

| Temperature | The reaction temperature is a critical parameter that can influence the kinetic versus thermodynamic control of the product distribution. whiterose.ac.uk |

| Substrate | The substitution pattern of the starting bromothiophene influences the acidity of the ring protons and the stability of the intermediates. ias.ac.in |

Coordination Chemistry of Thiophenecarbohydrazide Ligands

Complexation Behavior of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group is a versatile building block in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. Its coordination behavior is primarily dictated by the presence of multiple donor atoms—the carbonyl oxygen and the nitrogen atoms of the hydrazide group.

The carbohydrazide moiety in 3,4-dibromothiophene-2-carbohydrazide is expected to act as a bidentate ligand. Coordination typically occurs through the carbonyl oxygen atom and the terminal amino nitrogen atom (-NH2) of the hydrazide group. mdpi.com This mode of coordination results in the formation of a stable five-membered chelate ring with the metal center. nih.govresearchgate.net The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. researchgate.net

In solution, the ligand can exist in equilibrium between its keto and enol tautomeric forms. Deprotonation of the enol form creates an anionic ligand that can also coordinate in a bidentate fashion, but through the enolic oxygen and the azomethine nitrogen atom. This versatility allows for the formation of complexes with varying geometries and properties depending on the reaction conditions, such as pH and the nature of the metal ion. researchgate.net

Table 1: Plausible Binding Modes of this compound

| Binding Mode | Donor Atoms | Charge of Ligand | Resulting Chelate Ring Size |

|---|---|---|---|

| Neutral Bidentate | Carbonyl Oxygen, Amino Nitrogen | Neutral | 5-membered |

This table is illustrative and based on the known behavior of similar carbohydrazide ligands.

The sulfur atom within the thiophene (B33073) ring introduces another potential coordination site. Thiophenes can coordinate to metal centers through their sulfur atom, acting as a soft donor, or through the π-system of the aromatic ring. nih.gov However, the coordinating ability of the thiophene sulfur is generally considered weak. mdpi.com In the context of this compound, the strong chelation provided by the carbohydrazide group is likely to dominate the coordination behavior.

The electronic properties of the thiophene ring, influenced by the two electron-withdrawing bromine atoms, would further decrease the electron density on the sulfur atom, making it an even weaker Lewis base. Therefore, direct coordination through the thiophene sulfur is less probable but cannot be entirely ruled out, especially with soft metal ions that have a higher affinity for sulfur. It is more likely that the thiophene ring and its substituents will influence the electronic properties of the carbohydrazide moiety, thereby modulating the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with carbohydrazide-based ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with various transition metals can be anticipated. The synthesis would generally involve refluxing a methanolic or ethanolic solution of the ligand with a corresponding metal salt (e.g., chloride, nitrate, or acetate). The stoichiometry of the resulting complexes, commonly ML2 or ML, would depend on the metal-to-ligand molar ratio, the coordination number of the metal ion, and the reaction conditions.

Based on analogous systems, it is expected that metals like Cu(II), Ni(II), Co(II), and Zn(II) would form stable complexes. For instance, Cu(II) complexes are often square planar or distorted octahedral, while Ni(II) and Co(II) complexes can adopt octahedral or tetrahedral geometries. The study of such complexes is of significant interest due to their potential applications in catalysis and materials science. mdpi.com

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. For a hypothetical complex of this compound, such as [Cu(C5H3Br2N2OS)2], an X-ray diffraction study would provide crucial information on:

The coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

The exact bond lengths and angles between the metal ion and the donor atoms of the ligand.

The planarity of the chelate rings.

The role of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal packing.

Table 2: Hypothetical Crystallographic Data for a [Ni(C5H3Br2N2OS)2(H2O)2] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~14.2 |

| β (°) | ~95 |

| Z | 2 |

This table presents hypothetical data based on typical values for similar transition metal complexes with carbohydrazide ligands and is for illustrative purposes only.

Influence of Metal Ions on Complex Stability and Reactivity

The stability and reactivity of metal complexes are profoundly influenced by the nature of the central metal ion. The stability of complexes with this compound would be expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Advanced Material Science Applications and Photophysical Properties

Thiophene-Based Hydrazones as Charge Transporting Materials

Thiophene-based hydrazones represent a significant class of organic materials investigated for their charge-transporting capabilities, particularly in optoelectronic devices. researchgate.nettandfonline.com These compounds are often low molecular weight glasses that can form stable, crystallization-resistant amorphous films, a crucial property for device fabrication. researchgate.net The hydrazone structure (-C=N-NH-) provides a pathway for charge transport, and its properties can be finely tuned through chemical modification. mdpi.comresearchgate.net The synthesis of these materials is often straightforward, proceeding through the condensation reaction of a carbonyl compound with a hydrazine (B178648), which avoids the need for expensive catalysts and is tolerant to water and oxygen. researchgate.net

The electronic and optical properties of thiophene-based hydrazones are extensively studied to evaluate their suitability for optoelectronic applications. Key parameters include their absorption spectra, ionization potential (which relates to the HOMO level), and charge carrier mobility. researchgate.nettandfonline.com

Spectroscopic Properties: UV-visible absorption spectroscopy reveals the electronic transitions within the molecule. Thiophene-based hydrazones often exhibit strong absorption bands resulting from intramolecular charge transfer (ICT) between donor and acceptor units within the molecule. mdpi.com However, a study on a series of thiophene (B33073) acylhydrazides noted extremely low fluorescence quantum yields. nih.gov This was attributed to the heteroatoms, including the thiophene sulfur, which decrease the singlet-triplet energy gap, leading to increased intersystem crossing and non-emissive deactivation of the triplet state. nih.gov

Photoelectrical Properties: The ionization potential (IP) is a crucial measure of the energy required to remove an electron from the material, indicating the HOMO (Highest Occupied Molecular Orbital) energy level. For effective hole injection and transport, the HOMO level of the HTM must be well-matched with the adjacent layers in a device. rsc.org Studies on various thiophene-based hydrazones show a range of ionization potentials, typically between 4.43 eV and 5.79 eV, which can be tuned by modifying the molecular structure. researchgate.nettandfonline.comresearchgate.net Hole-drift mobility, often measured by the time-of-flight (TOF) technique, quantifies the speed at which holes move through the material under an electric field. researchgate.netresearchgate.net Research has shown that hole mobilities for these materials can exceed 10⁻⁶ cm²/Vs and in some cases approach 10⁻² cm²/Vs, demonstrating their potential for high-performance devices. tandfonline.comresearchgate.net

| Material Type | Ionization Potential (eV) | Hole Mobility (cm²/Vs) | Electric Field (V/cm) | Reference |

|---|---|---|---|---|

| Thiophene-based hydrazones | 5.03 - 5.38 | Up to 10⁻⁴ | 6 × 10⁵ | researchgate.net |

| Thiophene-2-carbaldehyde N,N-diphenylhydrazone (in PC-Z) | - | > 10⁻⁵ | High | researchgate.net |

| 5,2″-diformyl-2,2′:5′,5″-terthiophene di(N,N-diphenylhydrazone) (in PC-Z) | 4.99 - 5.58 | > 10⁻⁵ | High | researchgate.net |

| Generic Thiophene-based hydrazones | 4.43 - 5.79 | > 10⁻⁶ | 6.4 × 10⁵ | tandfonline.com |

Precursors for Conducting Polymers and Organic Semiconductors

The compound 3,4-Dibromothiophene-2-carbohydrazide is a foundational building block, or precursor, for constructing more complex organic semiconductors and conducting polymers. The hydrazide group (-CONHNH₂) is highly reactive and readily undergoes condensation with aldehydes or ketones to form hydrazones (-CONH-N=CR₁R₂). mdpi.com This reaction provides a versatile method for synthesizing a wide library of thiophene-hydrazone derivatives.

The thiophene core itself is a common unit in various organic semiconductors. nih.gov Fused thiophene rings, for instance, are known for their structural planarity and potential for strong intermolecular S···S interactions, which are beneficial for charge transport. mdpi.com By starting with this compound, chemists can introduce a variety of functional groups through the formation of hydrazones. Furthermore, the two bromine atoms on the thiophene ring serve as reactive handles for subsequent cross-coupling reactions (like Suzuki or Stille couplings), allowing for the extension of the π-conjugated system. This enables the synthesis of oligomers and polymers where the thiophene-hydrazone unit is integrated into a larger conductive backbone. nih.gov This approach allows for the development of materials with tailored electronic properties, such as tuned HOMO/LUMO energy levels and enhanced charge mobility, for applications in organic photovoltaics and field-effect transistors. mdpi.comnih.gov

Role of the Thiophene-Hydrazide Scaffold in Functional Materials Design

The combination of a thiophene ring and a hydrazide/hydrazone linker creates a powerful and versatile molecular scaffold for designing functional materials. researchgate.netnih.gov The hydrazide moiety is an ideal reactive handle for post-polymerization modification, allowing for the creation of polymer libraries with diverse functionalities. nih.govnih.govresearchgate.net The coupling reaction between hydrazides and aldehydes is robust and orthogonal to many other functional groups, producing only water as a byproduct. nih.gov

This versatility is crucial in materials science for several reasons:

Tunability: The electronic properties of the scaffold can be systematically modified. The electron-donating or withdrawing nature of the substituents attached to the hydrazone nitrogen or the thiophene ring can alter the material's energy levels and charge transport characteristics. researchgate.net

Structural Diversity: The ease of the hydrazone formation reaction allows for the incorporation of a vast range of chemical groups, from simple alkyl and aryl groups to more complex functional moieties, enabling the synthesis of materials for specific applications. nih.gov

Polymer Integration: The hydrazide group can be part of a polymer backbone, such as in poly(acryloyl hydrazide), which can then be functionalized. nih.govnih.gov This allows for the creation of functional polymers where the thiophene unit, introduced via an aldehyde, imparts specific electronic or optical properties to the final material.

In the context of this compound, the scaffold offers the intrinsic electronic benefits of the thiophene ring combined with the synthetic flexibility of the hydrazide group and the potential for further extension through its bromine atoms. smolecule.com This makes it a valuable platform for developing new generations of organic semiconductors with precisely engineered properties for advanced electronic devices. rsc.org

Medicinal Chemistry and Biological Activity Studies

General Overview of Biological Activities Associated with Thiophene (B33073) and Hydrazide Scaffolds

The thiophene ring, a sulfur-containing five-membered heterocycle, and the hydrazide functional group (-CONHNH2) are privileged structures in medicinal chemistry. mdpi.comresearchgate.net Their derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable building blocks in the design of new drugs. mdpi.comresearchgate.net

Thiophene and hydrazide-based compounds have shown considerable promise as antimicrobial agents, combating a range of pathogenic microorganisms, including resilient strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.govfarmaciajournal.com

Derivatives of thiophene-2-carbohydrazide (B147627) have been synthesized and evaluated for their antimicrobial properties. For instance, a series of thiophene-based heterocycles were tested against MRSA, Escherichia coli, C. difficile, and Candida albicans. nih.gov One notable spiro-indoline-oxadiazole derivative demonstrated high activity against C. difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml, while showing no effect on the other tested strains. nih.gov This selectivity is particularly advantageous for targeting C. difficile infections without disrupting the normal gut microbiota. nih.gov Furthermore, certain thiophene derivatives have exhibited potent activity against drug-resistant Gram-negative bacteria by increasing membrane permeabilization. researchgate.netnih.gov

The antimicrobial efficacy of these scaffolds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, molecular docking studies have suggested that some thiophene derivatives may bind to enzymes like D-alanine ligase, which is crucial for bacterial cell wall synthesis. nih.gov

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |

| Spiro-indoline-oxadiazole (from thiophene-2-carbohydrazide) | Clostridium difficile | 2-4 μg/mL | nih.gov |

| Thiophene derivatives 4 and 8 | Colistin-resistant Acinetobacter baumannii | 16-32 mg/L (MIC50) | researchgate.netnih.gov |

| Thiophene derivatives 4 and 8 | Colistin-resistant Escherichia coli | 8-32 mg/L (MIC50) | researchgate.netnih.gov |

| Fully deacetylated quaternary chitosan (B1678972) (DQCTS) | Staphylococcus aureus | 250 µg/mL | bldpharm.com |

| Fully deacetylated quaternary chitosan (DQCTS) | Escherichia coli O157:H7 | 250 µg/mL | bldpharm.com |

| Fully deacetylated quaternary chitosan (DQCTS) | Candida albicans | 15.6 µg/mL | bldpharm.com |

| N'-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Various microbial strains | 7.8 µg/mL to 500 µg/mL | researchgate.net |

Hydrazide and its derivatives, particularly hydrazones, are recognized for their significant antioxidant properties. nih.govmdpi.com These compounds can neutralize harmful free radicals through various mechanisms, primarily by hydrogen atom transfer (HAT). farmaciajournal.comnih.govnih.gov The hydrazide moiety, through its keto-enol tautomerism, can donate a hydrogen atom to radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), effectively scavenging them. nih.gov

Studies on phenolic hydrazone/hydrazide derivatives have shown that the NH group of the hydrazone is more reactive than the phenolic OH groups in radical scavenging. nih.gov The presence of a hydroxyl group on the phenyl ring of hydrazone derivatives has been shown to be crucial for their antioxidant effect. mdpi.com Some hydrazide-containing fused azaisocytosines have demonstrated potent scavenging activity against DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2), with some exhibiting potency superior to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). nih.gov

Computational studies have further elucidated the radical scavenging mechanisms, identifying the HAT mechanism as favorable in non-polar environments and the single electron transfer followed by proton transfer (SPLET) mechanism in aqueous solutions. nih.gov

Table 2: Antioxidant Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Hydrazide-hydrazone 5b (with salicylaldehyde) | ABTS | More potent than Trolox | mdpi.com |

| Hydrazide-hydrazone 5b (with hydroxyphenyl group) | DPPH | 61.27% radical scavenging at 250 µM | mdpi.com |

| Phenolic hydrazone 4 | DPPH/ABTS | SC50 comparable to ascorbic acid and Trolox | nih.gov |

| Hydroxybenzylidene hydrazines 5f and 5h | DPPH/GOR/ABTS | Higher activity than ascorbic acid | farmaciajournal.com |

| Fused azaisocytosine hydrazide 9 | DPPH | Superior to BHA, BHT, PG, and Trolox | nih.gov |

| Fused azaisocytosine hydrazide 3 and 9 | NO Scavenging | Superior to BHA and BHT | nih.gov |

| Fused azaisocytosine hydrazide 10 and 9 | H2O2 Scavenging | Similar or better than Trolox, BHT, and BHA | nih.gov |

The thiophene scaffold is a key component in a multitude of compounds exhibiting significant anticancer activity against various human cancer cell lines. mdpi.comelsevierpure.comresearchgate.net Thiophene derivatives have shown efficacy against breast cancer (MCF-7, MDA-MB-231, MDA-MB-435), liver cancer (HepG2), and melanoma (SK-MEL-5) cell lines. mdpi.comelsevierpure.comresearchgate.netnih.gov

For instance, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated better antiproliferative activity against the HepG2 and MCF-7 cell lines than the standard drug 5-fluorouracil. mdpi.com Some thiophene-2-carboxamide derivatives have also exhibited potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cell lines. researchgate.net The anticancer mechanism of some thiophene derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. elsevierpure.com Studies on MCF-7 breast cancer cells revealed that thiophene derivatives can induce G0/G1 phase cell cycle arrest and apoptosis. researchgate.net

Table 3: Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative 15 | HepG2 | 2.85 ± 0.17 µM | mdpi.com |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative 15 | MCF-7 | 3.5 ± 0.26 µM | mdpi.com |

| Thiophene-2-carboxamide derivative 5b | MCF-7 | 0.09 µM | researchgate.net |

| Thiophene-2-carboxamide derivative 5c | HepG2 | 0.72 µM | researchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 | 0.013 µM | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MDA-MB-231 | 0.056 µM | nih.gov |

| Thiophene carboxamide derivative 2b | Hep3B | 5.46 µM | nih.gov |

| Thienopyrimidine derivative 3b | HepG2 | 3.105 µM | mdpi.comnih.gov |

| Thienopyrimidine derivative 4c | HepG2 | 3.023 µM | mdpi.comnih.gov |

Both thiophene and hydrazide scaffolds have been incorporated into molecules with notable anti-inflammatory properties. mdpi.comnih.govresearchgate.net Commercially available anti-inflammatory drugs like Tinoridine and Tiaprofenic acid feature a thiophene ring and act by inhibiting cyclooxygenase (COX) enzymes. mdpi.commdpi.com

Research has shown that thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. mdpi.commdpi.com For example, certain methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of TNF-α and IL-8 by inhibiting the activation of key signaling pathways. mdpi.com The anti-inflammatory activity of these compounds is often linked to the presence of specific functional groups like carboxylic acids, esters, amines, and amides, which are important for interacting with biological targets such as COX and lipoxygenase (LOX) enzymes. mdpi.comnih.gov

Hydrazone derivatives have also demonstrated significant anti-inflammatory and analgesic potential in preclinical models. researchgate.net The anti-inflammatory effect is often attributed to their structural features, such as the hydrazone functional group, which allows for effective binding to various inflammatory mediators. researchgate.net

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and thiophene-based compounds have emerged as a promising class of inhibitors of Mycobacterium tuberculosis.

Several studies have reported the synthesis and evaluation of thiophene derivatives with potent antitubercular activity. For instance, two novel small molecules based on a thiophene scaffold demonstrated in vitro activity twofold higher than the first-line drug Isoniazid. These compounds also showed a synergistic effect with the FDA-approved drug bedaquiline. The mechanism of action for some of these thiophene-based inhibitors is thought to involve the enzyme KatG. Other studies have identified benzo[b]thiophene derivatives that are highly active against multidrug-resistant M. tuberculosis, with some compounds showing significant activity against dormant mycobacteria.

Table 4: Antitubercular Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Strain | Activity (MIC) | Reference |

| Thiophene scaffold molecules 4a and 4b | M. tuberculosis | 0.195 µM | |

| Benzo[b]thiophene derivative 7b | Multidrug-resistant M. tuberculosis H37Ra (dormant) | 2.73 µg/mL | |

| Benzo[b]thiophene derivatives 8c and 8g | M. bovis BCG (dormant) | 0.60 and 0.61 µg/mL | |

| Substituted furan (B31954) 11a | M. tuberculosis (H37 RV strain) | 1.6 µg/mL | |

| Pentafluorinated thiophene derivative 12 | M. tuberculosis | Potent activity |

Structure-Activity Relationship (SAR) Studies of 3,4-Dibromothiophene-2-carbohydrazide Derivatives

Direct and specific structure-activity relationship (SAR) studies for this compound derivatives are not extensively available in the public domain. However, by examining the SAR of structurally related thiophene-2-carboxamide and thiophene-2-carbohydrazide derivatives, we can infer potential relationships that may guide future research on this specific scaffold.

Studies on thiophene-2-carboxamide derivatives have revealed several key insights. For instance, the nature of substituents on the thiophene ring and on the amide nitrogen significantly influences biological activity. In one study, amino-substituted thiophene-2-carboxamide derivatives were found to be more potent in antioxidant and antibacterial activities compared to their hydroxyl or methyl-substituted counterparts, a difference attributed to the presence of the amino group and the absence of an azo moiety. The position of substituents also plays a crucial role; derivatives with a methoxy (B1213986) group at the para-position of an aryl ring attached to the thiophene showed enhanced inhibition against both Gram-positive and Gram-negative bacteria compared to those with methyl or chloro substituents.

In the context of anticancer activity, the substitution pattern on the thiophene ring and the nature of the group attached to the carbohydrazide (B1668358) nitrogen are critical. For N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, the antimicrobial activity was found to be moderate to good, indicating that the bromo-substitution at position 5 is compatible with biological activity. nih.gov For thiophene-2,5-dicarbohydrazide (B7745189) derivatives, the nature of the substituent on the hydrazone moiety greatly influenced their anticancer effects against the MCF-7 cell line. nih.gov

Extrapolating from these findings to this compound, it can be hypothesized that:

The dibromo substitution at positions 3 and 4 of the thiophene ring will significantly influence the electronic properties and lipophilicity of the molecule, which in turn will affect its pharmacokinetic profile and interaction with biological targets. The electron-withdrawing nature of the bromine atoms could enhance activity in some cases.

Modifications at the hydrazide moiety by forming hydrazones with various aldehydes and ketones are likely to be a fruitful avenue for generating a library of derivatives with diverse biological activities. The nature of the substituent on the benzylidene ring of such hydrazones would be a key determinant of activity, with electron-donating or electron-withdrawing groups potentially modulating the antimicrobial, antioxidant, or anticancer potency.

The integrity of the carbohydrazide linker is likely important for activity, as it provides a key hydrogen bonding domain and a point for further derivatization.

It is crucial to emphasize that these are inferences based on related structures. Rigorous synthesis and biological evaluation of a series of this compound derivatives are necessary to establish a definitive SAR for this specific class of compounds.

Influence of Substituent Modifications on Biological Efficacy

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and associated pharmacophores. Research on various thiophene-based compounds has demonstrated that even minor modifications can lead to significant changes in efficacy and selectivity.

For instance, in a series of 3-aminobenzo[b]thiophene derivatives, the position of methoxy or methyl groups was found to be a critical determinant of their ability to inhibit cell growth. acs.org A dramatic difference in activity was observed between compounds substituted at the C-4/5 positions versus those substituted at the C-6/7 positions, with the latter consistently showing greater potency. acs.org Similarly, studies on thiophene-2-carboxamide derivatives revealed that substituents on the aryl ring attached to the carboxamide function significantly influence antibacterial activity. nih.gov Derivatives with a methoxy group generally showed better inhibition against both Gram-positive and Gram-negative bacteria compared to those with methyl or chloro substituents. nih.gov

In the context of antiviral agents, modifications around a thiophene scaffold were explored to improve activity against the Ebola virus. nih.gov It was found that removing an oxy-piperidine group from the 5-position of the thiophene ring led to a loss of antiviral activity, highlighting the crucial role of this specific substituent in the molecule's biological function. nih.gov Conversely, the absence of substituents on a phenyl ring attached to the amide at the 2-position generally improved the therapeutic window. nih.gov

These findings underscore the principle that the biological efficacy of a compound like this compound would be heavily influenced by its bromine substituents at the 3 and 4 positions, as well as any modifications made to the carbohydrazide moiety.

Table 1: Influence of Substituents on the Biological Activity of Thiophene Derivatives

| Base Scaffold | Substituent Modification | Observed Effect on Biological Efficacy | Reference |

|---|---|---|---|

| 3-Aminobenzo[b]thiophene | Methoxy/Methyl group at C-6 or C-7 | Greater inhibition of cell growth | acs.org |

| 3-Aminobenzo[b]thiophene | Methoxy/Methyl group at C-4 or C-5 | Lesser inhibition of cell growth | acs.org |

| Thiophene-2-carboxamide | Methoxy group on aryl moiety | Enhanced antibacterial activity | nih.gov |

| Thiophene-2-carboxamide | Methyl or Chloro group on aryl moiety | Lower antibacterial activity compared to methoxy | nih.gov |

Bioisosteric Replacements in Thiophene-Based Drug Design

This strategy has been successfully applied in the development of various therapeutic agents. For example, thiophene rings have been used to replace benzene (B151609) moieties in potent GluN2B selective NMDA receptor antagonists, with the resulting thiophene bioisosteres demonstrating high receptor affinity. rsc.org In the design of tubulin polymerization inhibitors, a 2-aminothiophene system was used to replace a 2-aminobenzene moiety, yielding potent compounds. acs.org The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has also utilized bioisosteric replacement, where a thiophene[2,3-d]pyrimidine core was designed to replace a thiophene[3,2-d]pyrimidine ring, aiming to establish new, favorable interactions within the enzyme's binding pocket. researchgate.net

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can improve drug-receptor interactions compared to a benzene ring. nih.gov This makes the thiophene scaffold, as seen in this compound, a valuable component for generating novel drug candidates with potentially improved pharmacological properties. nih.gov

Mechanistic Insights into Biological Action

Understanding how a compound exerts its biological effects at a molecular and cellular level is crucial for its development as a therapeutic agent. For thiophene derivatives, a variety of mechanisms have been elucidated, ranging from enzyme inhibition to the induction of specific cellular pathways.

Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition)

A significant body of research has identified thiophene derivatives as potent inhibitors of various enzymes. One of the most prominent targets is tubulin. Several classes of thiophene-containing molecules have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to mitotic arrest and cell death in cancer cells. acs.orgnih.govnih.gov For example, the derivative 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a potent inhibitor of tubulin polymerization. nih.gov Similarly, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives are powerful inhibitors that bind to the colchicine (B1669291) site on tubulin. acs.org

Beyond tubulin, thiophene derivatives have been shown to inhibit other key enzymes. The compound BU17 also acts as an inhibitor of WEE1 kinase, another important target in cancer therapy. nih.gov Other studies have reported N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as selective inhibitors of JNK2 and JNK3 kinases. nih.gov Furthermore, thiophene-based compounds have been designed as inhibitors of carbonic anhydrases, which are therapeutic targets for a range of diseases including cancer. nih.gov

Receptor Binding Interactions

The ability of a compound to bind to specific receptors is fundamental to its pharmacological action. The bioisosteric nature of the thiophene ring allows it to mimic other aromatic systems and engage in productive binding interactions. In a study focused on NMDA receptor antagonists, thiophene bioisosteres of benzo rsc.organnulene-based ligands were synthesized. rsc.org These compounds showed a high affinity for the GluN2B subunit of the NMDA receptor, indicating that the replacement of a benzene ring with a thiophene ring is well-tolerated by the receptor's binding site. rsc.org

In the context of Ebola virus entry inhibitors, molecular docking studies suggested that thiophene derivatives interact with the viral glycoprotein (B1211001) (GP). nih.gov Specifically, hydrogen bonds were predicted to form between the inhibitor and amino acid residues in both the GP1 and GP2 subunits, which is crucial for preventing the viral entry process. nih.gov

Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis Induction)

The downstream consequences of enzyme inhibition or receptor binding often manifest as distinct cellular effects. For many anticancer thiophene derivatives, these effects include the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Treatment of cancer cells with various thiophene derivatives has been shown to cause cell cycle arrest at different phases. For example, the tubulin inhibitor BU17 induced a dose-dependent accumulation of cells in the G2/M phase. nih.gov Other thiophene derivatives have been reported to cause cell cycle arrest in the G0/G1 phase researchgate.net or the S-phase. nih.gov This interruption of the normal cell division cycle is a key component of their antiproliferative activity.

Following cell cycle arrest, many of these compounds trigger apoptosis. A549 lung cancer cells treated with BU17 showed enhanced levels of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov Similarly, the thiophene derivative SB-200 was found to induce morphological changes consistent with apoptosis in MCF-7 breast cancer cells. researchgate.net Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also confirmed apoptosis induction in MCF-7 cells, with a significant increase in both early and late apoptotic cell populations. mdpi.com

Table 2: Cellular Effects of Thiophene Derivatives in Cancer Cell Lines

| Thiophene Derivative | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |

|---|---|---|---|---|

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung Cancer) | G2/M | Yes (Increased Caspase-3/9) | nih.gov |

| SB-200 | MCF-7 (Breast Cancer) | G0/G1 | Yes (Morphological changes) | researchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) | MCF-7 (Breast Cancer) | S and G2/M | Yes (Flow cytometry) | mdpi.com |

Target-Specific Inhibition Mechanisms (e.g., TolC outer membrane protein)

In the realm of antimicrobial research, thiophene derivatives have been investigated for their ability to combat drug-resistant bacteria. A key target in Gram-negative bacteria is the outer membrane protein TolC, which is a component of multidrug efflux pumps that expel antibiotics from the cell. nih.govopenmicrobiologyjournal.com Inhibiting TolC can therefore restore the efficacy of existing antibiotics.

A study on thiophene-based heterocycles derived from thiophene-2-carbohydrazide identified compounds with strong effects against a mutant E. coli strain that relies on TolC. nih.gov This suggests that these compounds may interfere with the function of the TolC protein or the efflux pump complex it forms. While the precise binding interactions were not fully elucidated, molecular docking studies with other proteins like D-alanine ligase were performed to rationalize the activity of the synthesized compounds. nih.gov This line of research indicates a promising avenue for developing novel antibacterial agents that target specific bacterial components like TolC.

Emerging Therapeutic Applications and Scaffold Versatility

The structural framework of this compound is a key determinant of its potential as a versatile building block in medicinal chemistry. The thiophene core is a known bioisostere of the benzene ring and is found in numerous approved drugs. The dibromo substitution provides handles for cross-coupling reactions, allowing for the introduction of various substituents to modulate biological activity and physicochemical properties. Furthermore, the carbohydrazide moiety is a valuable synthon for the construction of various five- and six-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.

The fusion of a pyrimidine (B1678525) ring to a thiophene core gives rise to thienopyrimidines, a class of compounds with significant therapeutic potential. Thienopyrimidines are considered purine (B94841) bioisosteres and have been extensively investigated as kinase inhibitors, antiviral agents, and anticancer drugs. nih.gov The general synthetic strategies towards thieno[2,3-d]pyrimidines often involve the cyclization of appropriately substituted 2-aminothiophenes.

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the carbohydrazide functionality serves as a versatile precursor for the formation of a pyrimidine ring. For instance, condensation of a carbohydrazide with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrimidinone ring. Subsequent chemical transformations could then be employed to construct the desired thienopyrimidine scaffold. The bromine atoms on the thiophene ring could be retained for further functionalization or transformed at an appropriate stage of the synthesis to introduce desired pharmacophoric features.

The versatility of the thienopyrimidine scaffold is highlighted by the diverse biological activities reported for its derivatives. These include potent inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govnih.gov The ability to readily modify the substituents on both the thiophene and pyrimidine rings allows for the fine-tuning of activity and selectivity against specific biological targets.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several thienopyrimidine derivatives have been identified as potent PI3K inhibitors. mdpi.com The thienopyrimidine core can effectively mimic the hinge-binding region of ATP in the kinase domain of PI3K, leading to potent inhibition.

The potential of this compound as a scaffold for PI3K inhibitors lies in its ability to be converted into novel thienopyrimidine structures. The general approach would involve the construction of the thienopyrimidine core, followed by the introduction of substituents known to be important for PI3K inhibition. For example, morpholine (B109124) and other heterocyclic moieties are often incorporated to enhance potency and selectivity. The bromine atoms on the starting material could be utilized in palladium-catalyzed cross-coupling reactions to introduce these and other functional groups.

The development of selective PI3K inhibitors is a significant challenge due to the high degree of homology among the different PI3K isoforms. The structural diversity that can be generated from the this compound scaffold could provide a library of compounds for screening against various PI3K isoforms, potentially leading to the discovery of novel and selective inhibitors.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,4-Dibromothiophene-2-carbohydrazide, these calculations can elucidate its preferred three-dimensional shape, the distribution of electrons within the molecule, and its energetic landscape.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

While specific DFT studies on this compound are not extensively available in the public domain, analysis of the closely related compound, thiophene-2-carbohydrazide (B147627), offers significant insights. nih.gov DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular structure and vibrational frequencies of thiophene-2-carbohydrazide. nih.gov For this parent compound, the calculations are in good agreement with experimental X-ray diffraction data, confirming the reliability of this theoretical approach. jetir.org

The introduction of two bromine atoms at the 3 and 4 positions of the thiophene (B33073) ring in this compound is expected to significantly influence its geometry and electronic properties. The bulky bromine atoms would likely induce some steric strain, potentially leading to slight distortions in the planarity of the thiophene ring. Electronically, bromine is an electronegative and polarizable atom, which would lead to a redistribution of electron density across the molecule. jetir.org This redistribution can affect bond lengths and angles throughout the structure.

Table 1: Predicted Effects of Dibromination on the Molecular Geometry of Thiophene-2-carbohydrazide

| Parameter | Thiophene-2-carbohydrazide (Reference) | Predicted Effect in this compound |

| Thiophene Ring Planarity | Largely planar | Potential for slight puckering due to steric hindrance from bromine atoms. |

| C-Br Bond Length | N/A | Expected to be a dominant feature of the molecular geometry. |

| C=O Bond Length | ~1.23 Å (Calculated) | Minor changes expected due to electronic effects of bromine substitution. |

| N-N Bond Length | ~1.39 Å (Calculated) | Minor changes expected due to electronic effects of bromine substitution. |

| Electron Density | Distributed across the thiophene and hydrazide moieties | Significant polarization towards the bromine atoms, creating regions of partial positive and negative charge. |

Analysis of Tautomeric Forms and Energetic Stability

Carbohydrazides can exist in tautomeric forms, primarily the amide and the imidic acid (or enol) forms. A computational study on thiophene-2-carbohydrazide investigated the prototropic tautomerization between its amide and imidic acid forms. rsc.orgrsc.org The study, using DFT calculations, demonstrated that the amide form is the more stable and kinetically favored isomer. rsc.orgrsc.org The energy barrier for the conversion of the amide to the imidic acid form was calculated, providing a quantitative measure of their relative stabilities. rsc.org

For this compound, a similar tautomeric equilibrium is expected. The electron-withdrawing nature of the bromine atoms could influence the relative energies of the tautomers. It is plausible that the inductive effect of the bromines might slightly alter the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby shifting the equilibrium. However, without specific calculations, it is reasonable to hypothesize that the amide form will remain the predominant tautomer due to its inherent stability.

Table 2: Calculated Energetic Profile of Tautomerization in Thiophene-2-carbohydrazide

| Tautomeric Form | Relative Energy (kJ/mol) | Transition State Energy Barrier (kJ/mol) |

| Amide (endo-isomer) | 0 (Reference) | N/A |

| Amide (exo-isomer) | 20.90 | 64.14 (for endo-exo rotation) |

| Imidic Acid | Higher in energy than amide form | Significant barrier for proton transfer |

| Data derived from a study on thiophene-2-carbohydrazide. rsc.org |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov

For thiophene-2-carbohydrazide, the HOMO-LUMO energy gap has been calculated using DFT, and these calculations confirm that charge transfer can occur within the molecule. nih.gov The introduction of bromine atoms in this compound is anticipated to lower the HOMO-LUMO gap. The lone pairs of the bromine atoms can participate in conjugation with the thiophene π-system, which would raise the energy of the HOMO. Simultaneously, the electron-withdrawing nature of the halogens can stabilize the LUMO. The net effect is a reduction in the energy gap, suggesting that this compound may be more reactive than its unsubstituted counterpart.

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene-2-carbohydrazide (Calculated) | -6.646 | -1.816 | 4.83 |

| This compound (Predicted) | Higher than parent | Lower than parent | Smaller than parent |

| Data for thiophene-2-carbohydrazide from a DFT study. scirp.org |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Target Binding Predictions (e.g., Colchicine (B1669291) Binding Site on Tubulin)

Thiophene derivatives have been identified as a class of compounds with potential anticancer activity, often through their interaction with tubulin. researchgate.net Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. The colchicine binding site on tubulin is a known target for small molecules that inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. tandfonline.com

Molecular docking studies have been performed on various thiophene derivatives to predict their binding affinity and orientation within the colchicine binding site of tubulin. researchgate.netnih.gov Although no specific docking studies for this compound are publicly available, it is plausible to predict its binding based on the behavior of similar compounds. The thiophene ring would likely serve as a key scaffold, interacting with hydrophobic pockets within the binding site. The carbohydrazide (B1668358) moiety offers potential hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues.

Elucidation of Molecular Interactions at Active Sites

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking simulations can reveal the specific amino acid residues in the active site that a ligand interacts with.

For thiophene derivatives binding to the colchicine site of tubulin, interactions with residues such as Cys241 are often critical. researchgate.net It is anticipated that this compound would orient itself in the binding pocket to maximize favorable interactions. The dibromothiophene core would likely engage in hydrophobic interactions, while the carbohydrazide group could form hydrogen bonds with polar residues or backbone atoms in the active site. The bromine atoms, in addition to their electronic influence, may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Table 4: Potential Molecular Interactions of this compound at the Colchicine Binding Site of Tubulin

| Molecular Moiety | Type of Interaction | Potential Interacting Residues in Tubulin |

| Thiophene Ring | Hydrophobic/π-π stacking | Val238, Ala250, Leu255, Ala316, Val318, Ile378 |

| Carbohydrazide Group | Hydrogen Bonding | Cys241, Thr353, Asn258 |

| Bromine Atoms | Halogen Bonding/Hydrophobic | Various residues in the binding pocket |

| Potential interacting residues are based on docking studies of other colchicine site inhibitors. |

Prediction of Pharmacokinetic and Pharmacodynamic Properties

The potential of a compound as a therapeutic agent is heavily dependent on its pharmacokinetic and pharmacodynamic profiles. In the early stages of drug discovery, in silico models are invaluable for predicting these properties, thereby reducing the time and resources required for laboratory experiments. researchgate.net These computational methods assess a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.

For this compound, a hypothetical ADMET profile can be predicted using computational tools and is based on the analysis of similar thiophene derivatives. ajol.inforesearchgate.net Properties such as intestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes are critical. For instance, studies on other thiophene derivatives have shown high intestinal absorption rates, often exceeding 80-90%. ajol.info However, BBB permeability can vary, with some thiophene compounds being poorly distributed to the brain. ajol.info The BOILED-Egg model, a common computational tool, can predict gastrointestinal absorption and brain penetration based on the compound's lipophilicity and polarity. nih.gov

Below is an interactive data table showcasing a predicted pharmacokinetic profile for this compound, based on parameters typically evaluated for novel chemical entities. researchgate.netajol.infoconsensus.app

Mechanistic Computational Studies for Chemical Reactions

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, often promoted by a strong base. whiterose.ac.uk This reaction has been observed in various heterocyclic systems, including thiophenes. whiterose.ac.ukresearchgate.net Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reaction. whiterose.ac.uknih.gov

For a substrate like a dibromothiophene, the halogen dance would involve the intramolecular rearrangement of a bromine atom. DFT studies on model thiophene systems have investigated the potential energy surface and characterized the transition states involved. whiterose.ac.uknih.gov These studies have revealed that the lithium-halogen exchange, a key step in the mechanism, favors an SN2-type transition state over a four-center type. whiterose.ac.uknih.gov In the SN2 transition state, the lithium atom is coordinated between the two bromine atoms. whiterose.ac.uk For some steps of the reaction, these SN2 transition states have been found to be barrierless, indicating a highly favorable process. whiterose.ac.uk The rate-determining step is often the reaction of the substrate with a lithiated product. whiterose.ac.uk

The table below summarizes key findings from DFT studies on transition states in halogen dance reactions of bromothiophenes.

| Transition State Property | Computational Finding | Implication for Reaction Mechanism |

| Transition State Geometry | SN2 type favored over four-center type. whiterose.ac.uknih.gov | The lithium-bromine exchange proceeds via a backside attack-like mechanism. |

| Activation Energy | Some lithium-halogen exchange steps are barrierless. whiterose.ac.uk | These steps are kinetically very facile. |

| Rate-Determining Step | The reaction of the substrate with a lithiated product often has the highest energy barrier. whiterose.ac.uk | This step controls the overall speed of the reaction. |

Computational chemistry can also predict the most likely pathways for chemical reactions by analyzing the electronic properties of the reactants. For this compound, understanding the electrophilicity and acidity of different sites on the molecule is crucial for predicting its reactivity.

DFT-based methods, such as Conceptual DFT (CDFT), can be used to calculate reactivity indices like the Parr functions. nih.gov These functions help to identify the most nucleophilic and electrophilic sites within a molecule. nih.gov For a molecule like this compound, one would expect the nitrogen atoms of the hydrazide group to be the primary nucleophilic centers, while the carbonyl carbon would be an electrophilic site. The bromine-substituted carbons on the thiophene ring also contribute to the electrophilic character of the molecule.

The acidity of the N-H protons on the carbohydrazide moiety and any potential C-H acidity on the thiophene ring can also be computationally estimated. This information is vital for predicting how the molecule will behave in the presence of bases, which is particularly relevant for reactions like the halogen dance. whiterose.ac.uk The deprotonation site will dictate the initial formation of an anion, which then influences subsequent reaction pathways.

Conclusion and Future Research Directions

Summary of Current Research Advances on 3,4-Dibromothiophene-2-carbohydrazide

Direct studies focusing exclusively on this compound are sparse. However, the synthesis of its parent structures is well-established. For instance, 3,4-dibromothiophene (B32776) can be synthesized from the debromination of 2,3,4,5-tetrabromothiophene using a zinc powder and acetic acid reduction system, a method that can achieve high yields and purity. scispace.comgoogle.com The carbohydrazide (B1668358) functional group is typically introduced via the hydrazinolysis of corresponding carboxylic acid esters. hhu.de Thiophene (B33073) derivatives, in general, are the subject of intense research due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comnih.gov The carbohydrazide group itself is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets and serves as a precursor to other important functional groups. ajgreenchem.com The current understanding, therefore, rests on the known chemistry of these individual components, which strongly suggests that their combination in this compound provides a rich platform for novel chemical exploration.

Unexplored Reactivity and Derivatization Pathways

The structure of this compound offers multiple sites for chemical modification, opening up numerous unexplored derivatization pathways. The terminal hydrazide group is particularly reactive and can readily undergo condensation reactions with a wide variety of aldehydes and ketones to form a diverse library of hydrazone derivatives. libretexts.orgyoutube.comlibretexts.org This reaction is a cornerstone of combinatorial chemistry and allows for the introduction of various aryl and heteroaryl substituents, enabling fine-tuning of the molecule's steric and electronic properties.

Furthermore, the bromine atoms on the thiophene ring are susceptible to replacement through nucleophilic aromatic substitution or can participate in various metal-catalyzed cross-coupling reactions. This allows for the introduction of different functional groups at the 3- and 4-positions of the thiophene ring. The carbohydrazide moiety can also be used as a synthon for constructing other five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, and thiazolidinones, which are themselves associated with significant biological activities. rsc.orgsapub.org